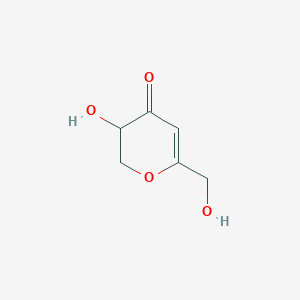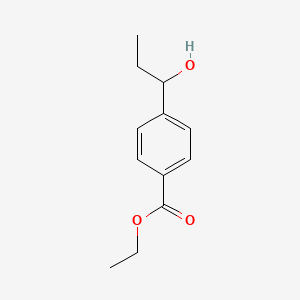
Ethyl 4-(1-hydroxypropyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1-hydroxypropyl)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the ethyl ester is substituted at the para position with a 1-hydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(1-hydroxypropyl)benzoate typically involves the esterification of 4-(1-hydroxypropyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used include sulfuric acid or cation exchange resins .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Modified clay can be used as a solid acid catalyst to improve the conversion rate and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(1-hydroxypropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-(1-oxopropyl)benzoic acid.
Reduction: Formation of 4-(1-hydroxypropyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used
Applications De Recherche Scientifique
Ethyl 4-(1-hydroxypropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 4-(1-hydroxypropyl)benzoate is primarily related to its interaction with biological membranes. It can modulate the activity of ion channels, particularly sodium channels, which are crucial for nerve impulse conduction. By binding to specific sites on these channels, it can inhibit the passage of sodium ions, thereby exerting a local anesthetic effect .
Comparaison Avec Des Composés Similaires
Benzocaine: Another benzoate ester used as a local anesthetic.
Procaine: A benzoate derivative with similar anesthetic properties.
Tetracaine: A more potent local anesthetic with a similar structure.
Uniqueness: Ethyl 4-(1-hydroxypropyl)benzoate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its hydroxyl group enhances its solubility and reactivity compared to other benzoate esters .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
ethyl 4-(1-hydroxypropyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8,11,13H,3-4H2,1-2H3 |
Clé InChI |
DTTSRNBCKONNSB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C(C=C1)C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




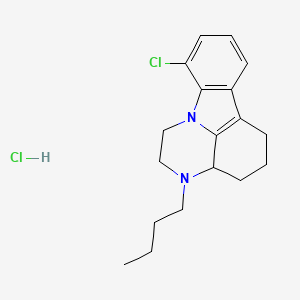
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

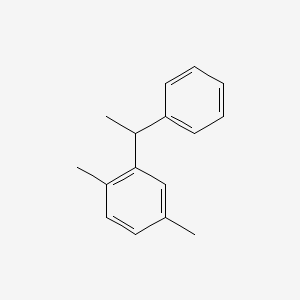
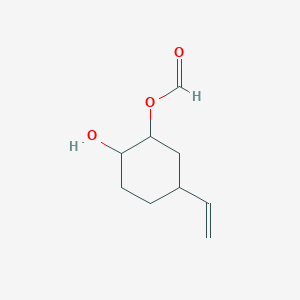

![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)


